2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
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Overview
Description
2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopenta[b]pyrazine core, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) typically involves the cyclocondensation reaction between aromatic diamines and suitable electrophilic reagents. One common method involves the reaction of 4-chloroaniline with cyclopentanone in the presence of a strong acid catalyst to form the desired cyclopenta[b]pyrazine core. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A heterocyclic compound with similar structural features and applications in organic synthesis.
Pyrazine-1,4-diium tricyanomethanide: Another heterocyclic compound used as a catalyst in organic reactions.
Uniqueness
2-(4-Chlorophenyl)-5H,6H,7H-cyclopenta[b]pyrazine-1,4-diium-1,4-bis(olate) is unique due to its specific structural arrangement and the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in various fields.
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-6-4-9(5-7-10)13-8-15(17)11-2-1-3-12(11)16(13)18/h4-8H,1-3H2 |
InChI Key |
QGIOBTWRCKYGST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Cl |
solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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